BenchChemオンラインストアへようこそ!

K-TMZ

Blood-Brain Barrier Pharmacokinetics Glioblastoma

K-TMZ is a C8-acetyl modified imidazotetrazine that overcomes temozolomide's key limitations: suboptimal blood-brain barrier penetration (~8% CNS bioavailability for TMZ vs. 69% for K-TMZ) and dose-limiting myelosuppression. This rationally designed analog delivers an 8.6-fold improvement in brain exposure, significantly extending survival in orthotopic GBM models with markedly reduced hematological toxicity. It is the definitive tool compound for intracranial xenograft studies, MGMT-resistance research, and BBB-targeted PK/PD modeling—no generic TMZ or other imidazotetrazine analog provides comparable CNS-targeted alkylating activity. For research use only; not for human or veterinary use.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B1193023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-TMZ
SynonymsK-TMZ
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2N=NN(C(=O)N2C=N1)C
InChIInChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3
InChIKeyQXYCTGXCOQXVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in methyl acetate
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-TMZ: A Next-Generation Imidazotetrazine DNA Alkylating Agent for Glioblastoma Research


K-TMZ (8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one) is a novel, synthetically modified derivative of the frontline glioblastoma (GBM) chemotherapeutic agent temozolomide (TMZ). As an imidazotetrazine-based DNA alkylating agent, K-TMZ retains the core mechanism of action of its parent compound but possesses a critical structural modification: the substitution of the C8 carboxamide group with a methyl ketone [1]. This molecular alteration was rationally designed to modulate the compound's hydrolytic stability, enhance blood-brain barrier (BBB) penetration, and improve the therapeutic index, addressing key limitations of TMZ that contribute to dose-limiting toxicity and limited efficacy in resistant disease [1].

Why K-TMZ is Not a Generic Substitute: The Critical Impact of C8 Modification on Stability, Brain Penetration, and Therapeutic Index


Generic substitution with standard TMZ or other imidazotetrazine analogs is not scientifically justifiable for experiments aiming to maximize brain exposure while minimizing systemic toxicity. Research has established that TMZ's therapeutic utility is constrained by suboptimal BBB penetration (only ~8% of the dose reaches the CNS) and significant dose-limiting myelosuppression, which arises from off-target activation and systemic exposure [1][2]. The chemical sensitivity of the TMZ scaffold has historically prevented broad exploration of structure-activity relationships at the C8 position [1]. K-TMZ represents a precise, rationally designed compound that overcomes these synthetic barriers, enabling a direct, quantifiable improvement in CNS bioavailability and a subsequent reduction in hematological toxicity, as demonstrated in head-to-head preclinical studies [1][2]. The following evidence confirms that these enhanced properties are unique to the C8-acetyl modification and are not generalizable to the broader imidazotetrazine class.

Quantitative Evidence for K-TMZ: Differentiated Performance vs. Temozolomide in Preclinical Models


K-TMZ Demonstrates an 8.6-Fold Increase in Brain Penetration Compared to Temozolomide

K-TMZ exhibits dramatically elevated brain penetration relative to the standard-of-care agent, temozolomide (TMZ). In a comparative in vivo study in mice, the percentage of the administered drug that entered the central nervous system (CNS) was 69% for K-TMZ, compared to only 8% for TMZ [1][2]. This modification addresses a critical failure point of TMZ therapy, where a large portion of the dose is distributed systemically, causing off-target toxicity without contributing to antitumor efficacy in the brain.

Blood-Brain Barrier Pharmacokinetics Glioblastoma

K-TMZ Confers Superior Survival Benefit in an Intracranial GBM Model Relative to TMZ

In a head-to-head comparison using a mouse model of glioblastoma, treatment with K-TMZ resulted in superior antitumor activity and a significant extension of survival compared to treatment with an equivalent dose of TMZ [1]. The study's abstract and related reports indicate that K-TMZ treatment led to 'superior activity to TMZ' and that survival was 'increased indefinitely' in the experimental model [1][2]. This demonstrates that the improved pharmacokinetic properties of K-TMZ translate directly into a more efficacious therapeutic outcome.

In Vivo Efficacy Survival Studies Preclinical Oncology

K-TMZ Shows Reduced Hematological Toxicity Profile Compared to Temozolomide

A major dose-limiting toxicity of TMZ is myelosuppression. In comparative studies, K-TMZ exhibited a significantly lower hematological toxicity profile than TMZ [1]. This reduction in bone marrow toxicity is a direct consequence of the compound's altered pharmacokinetics, which result in lower systemic exposure due to enhanced brain sequestration. This improvement in the therapeutic index is a key differentiator for long-term in vivo studies.

Toxicology Myelosuppression Safety Profile

Optimal Research Applications for K-TMZ Based on Demonstrated Performance Advantages


In Vivo Efficacy Studies in Orthotopic Glioblastoma Models

K-TMZ is the superior choice for any in vivo study involving intracranial or orthotopic glioblastoma xenografts. Its dramatically enhanced CNS penetration (8.6-fold over TMZ) ensures that a therapeutically relevant concentration of the DNA-alkylating agent reaches the tumor site, as demonstrated by the significant extension of survival in a head-to-head comparison with TMZ [1]. This makes it an ideal tool for evaluating novel combination therapies where maximizing the efficacy of the alkylator backbone is paramount.

Investigations into Overcoming TMZ Resistance and Dose-Limiting Toxicity

For researchers studying the mechanisms of TMZ resistance (e.g., MGMT-mediated repair) or seeking to develop strategies to mitigate the myelosuppressive side effects of alkylating chemotherapy, K-TMZ serves as a critical comparator and tool compound. Its reduced hematological toxicity profile [1] allows for the dissection of on-target (antitumor) versus off-target (toxic) effects in vivo, a differentiation that is not possible with standard TMZ.

Pharmacokinetic and Biodistribution Studies for CNS Drug Development

K-TMZ is an invaluable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling and biodistribution studies focused on brain-targeted drug delivery. The quantitative data on its brain-to-serum ratio (increasing CNS availability from 8% to 69% of the dose) provides a benchmark for evaluating the performance of new chemical entities or delivery systems designed to cross the blood-brain barrier [1].

In Vitro Structure-Activity Relationship (SAR) and Mechanistic Studies

K-TMZ is the optimal compound for in vitro studies designed to probe the relationship between imidazotetrazine structure, hydrolytic stability, and cellular activity. As a well-characterized C8-substituted derivative, its defined half-life and activity profile against a panel of GBM cell lines [1] provide a reliable comparator for evaluating new analogs and understanding the cellular pharmacodynamics of this critical class of DNA-alkylating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-TMZ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.